Antitumor agent-153

H2A ubiquitination osteosarcoma antiproliferative assay

Difficulty reproducing H2A ubiquitination inhibition data? Antitumor agent-153 (compound 11b) provides a well-characterized, potent tool for PRC1 pathway research. - Direct PRC1 inhibition with a defined cellular IC50 of 5.86 μM in U2OS cells - Complete proliferation inhibition at 30 μM, enabling dose-ranging studies - Dose-dependent H2AK119ub1 reduction (24-96 μM), ideal for time-resolved mechanistic assays Supplied with ≥98% purity and rigorous analytical documentation to ensure experimental reproducibility.

Molecular Formula C16H8N2O6
Molecular Weight 324.24 g/mol
Cat. No. B15135703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-153
Molecular FormulaC16H8N2O6
Molecular Weight324.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-])C2=O
InChIInChI=1S/C16H8N2O6/c19-15-9-4-1-2-5-10(9)16(20)12(15)8-11-13(17(21)22)6-3-7-14(11)18(23)24/h1-8H
InChIKeyMJQKXAMIHCYJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-153: H2A Ubiquitination Inhibitor for Osteosarcoma Research and Drug Discovery


Antitumor agent-153 (compound 11b) is a small-molecule inhibitor of histone H2A monoubiquitination, optimized from the parent compound PRT4165 [1]. It belongs to the class of epigenetic modulators targeting the PRC1/RING1A ubiquitin ligase pathway. This compound has demonstrated potent inhibition of human osteosarcoma U2OS cell viability and reduction of H2AK119ub1 levels in cellular assays [1].

Why Generic Substitution of H2A Ubiquitination Inhibitors Fails: Divergent Potency and Mechanism Across Compound Classes


Despite sharing a common target pathway (H2A ubiquitination), compounds such as PRT4165, Antitumor agent-81, and Antitumor agent-153 exhibit divergent cellular activities, mechanisms of action, and effective concentration ranges [1][2]. Subtle structural modifications can drastically alter cell permeability, target engagement, and antiproliferative potency. For instance, while PRT4165 shows a cell-free IC50 of 3.9 μM, its cellular effects on U2OS viability are less potent and less defined . Antitumor agent-81, a P62-RNF168 agonist, displays a distinct mechanism and a different IC50 profile [2]. Consequently, assuming functional equivalence among H2A pathway modulators without empirical validation compromises experimental reproducibility and misguides lead optimization efforts.

Antitumor Agent-153: Quantitative Head-to-Head Evidence for Scientific Procurement Decisions


Cellular Antiproliferative Potency in U2OS Osteosarcoma Cells: IC50 Comparison

Antitumor agent-153 exhibits an IC50 of 5.86 μM against U2OS cells, as determined by cell viability assay . In contrast, the parent compound PRT4165, while showing a cell-free IC50 of 3.9 μM against BMI1/RING1A , lacks a directly reported cellular IC50 for U2OS viability; functional effects on ubiquitination are observed at ~50 μM . This indicates that Antitumor agent-153 achieves cellular potency at a lower concentration and provides a defined quantitative benchmark absent in the parent compound.

H2A ubiquitination osteosarcoma antiproliferative assay IC50

Complete Inhibition of U2OS Proliferation: Concentration Threshold Comparison

Antitumor agent-153 achieves complete inhibition of U2OS cell proliferation at 30 μM . In comparison, PRT4165 requires approximately 50 μM to observe substantial reduction in H2A ubiquitination in U2OS cells, with maximal antiproliferative effects not systematically reported . The lower threshold for full inhibition suggests improved cellular efficacy and may reduce off-target liabilities at the doses required for pathway saturation.

U2OS proliferation inhibition concentration threshold efficacy

H2AK119ub1 Reduction in U2OS Cells: Dose-Dependent Ubiquitination Inhibition

Antitumor agent-153 reduces H2AK119ub1 levels in U2OS cells in a dose-dependent manner (24-96 μM, 1 h treatment) . By contrast, PRT4165 at ~50 μM reduces total ubiquitylated H2A in U2OS cells, but the dynamic range and dose-dependence are less characterized . The clear dose-response for Antitumor agent-153 facilitates quantitative assessment of target engagement and correlation with phenotypic outcomes.

H2AK119ub1 ubiquitination assay U2OS target engagement

Mechanistic Distinction from P62-RNF168 Agonists: Pathway Specificity and Potency Trade-offs

Antitumor agent-153 acts as a direct inhibitor of H2A ubiquitination, targeting PRC1/RING1A . In contrast, Antitumor agent-81 is a P62-RNF168 agonist that indirectly reduces H2A ubiquitination by promoting the P62-RNF168 interaction [1]. While Antitumor agent-81 exhibits a lower IC50 (3.64 μM) against U2OS cells [1], its mechanism engages a distinct upstream pathway. Selection between these compounds should be driven by the specific biological question: direct PRC1 inhibition versus modulation of RNF168-mediated signaling.

H2A ubiquitination RNF168 PRC1 mechanism of action chemical tool selection

Optimal Research Applications for Antitumor Agent-153: Evidence-Backed Experimental Contexts


Preclinical Evaluation of PRC1-Targeting Agents in Osteosarcoma Models

Given its defined cellular IC50 of 5.86 μM and complete proliferation inhibition at 30 μM in U2OS cells , Antitumor agent-153 is well-suited for in vitro and in vivo preclinical studies of osteosarcoma. Researchers can use these quantitative benchmarks to design dose-ranging studies and to assess combination therapies with standard-of-care agents.

Chemical Tool for Dissecting H2A Ubiquitination-Dependent Epigenetic Regulation

The dose-dependent reduction of H2AK119ub1 (24-96 μM, 1 h) enables precise control of ubiquitination levels, facilitating time-resolved studies of downstream transcriptional and chromatin changes. This makes Antitumor agent-153 a valuable probe for mechanistic investigations into PRC1-mediated gene silencing and tumorigenesis.

Comparative Oncology Research: Benchmarking Novel H2A Pathway Inhibitors

When evaluating new chemical entities targeting the H2A ubiquitination axis, Antitumor agent-153 serves as a well-characterized reference compound. Its distinct profile—direct PRC1 inhibition with an IC50 of 5.86 μM—contrasts with agonists like Antitumor agent-81 (IC50 3.64 μM, indirect mechanism) [1], allowing researchers to benchmark potency and mechanism-specific effects in head-to-head studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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